An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
An In-depth Technical Guide to Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides. Its unique structure, featuring two distinct protecting groups, facilitates its seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.
Core Properties and Molecular Architecture
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH is structurally defined by a cysteine backbone with its two reactive functional groups, the α-amino group and the side-chain thiol, masked by orthogonal protecting groups. The N-terminus is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the thiol group is protected by an acid-labile tert-butoxycarbonylpropyl group.[1] This dual-protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.
The tert-butoxycarbonylpropyl moiety enhances the compound's solubility in organic solvents commonly used in SPPS, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]
Caption: Molecular components of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.
Physicochemical Data
The following table summarizes the key quantitative and qualitative properties of Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH.
| Property | Value | Reference(s) |
| CAS Number | 102971-73-3 | [2][3] |
| Molecular Formula | C₂₆H₃₁NO₆S | [1][2][3] |
| Molecular Weight | 485.59 g/mol (or 485.6 g/mol ) | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Solubility | Soluble in DMF, DMSO; sparingly in methanol | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this derivative is in Fmoc-based SPPS. The success of this methodology hinges on the concept of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[4][5]
-
Fmoc Group (Temporary Protection): Protects the N-terminal amine. It is quantitatively removed at each cycle of amino acid addition using a mild base, typically a solution of 20% piperidine in DMF.[6][7]
-
tert-butoxycarbonylpropyl Group (Permanent Protection): Protects the cysteine thiol side-chain throughout the synthesis. This group, along with other acid-labile side-chain protectors (e.g., Boc, tBu, Trt), remains intact during the basic Fmoc-deprotection steps.[1][8] It is removed during the final step when the completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[9][10]
This orthogonality ensures that the highly reactive thiol group of cysteine does not interfere with the peptide bond formation and allows for the precise assembly of the desired peptide sequence.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS.
Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in a typical peptide synthesis workflow.
Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines the incorporation of an amino acid onto the peptide-resin.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide, 2-Chlorotrityl) to which the previous amino acid has been coupled. Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 1-2 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes to ensure complete removal of the Fmoc group.[6]
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Cys(tert-butoxycarbonylpropyl)-OH (3-5 equivalents relative to resin loading). A common activation mixture is HBTU (0.95 eq.) and HOBt (1 eq.) with DIPEA (2 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. A ninhydrin test can be performed to confirm reaction completion.
-
-
Washing: After coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol: Final Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups, including the tert-butoxycarbonylpropyl group.
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
For simpler peptides without sensitive residues like Trp, Met, or multiple Cys, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may suffice.[10]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The generation of carbocations from protecting groups like Trityl may cause the solution to turn yellow or orange.[9]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of cold (0°C) diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting group fragments.
-
-
Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification, typically by reverse-phase HPLC.
Comparative Analysis of Cysteine Protecting Groups
The choice of a thiol protecting group is critical and depends on the overall synthetic strategy, particularly if regioselective disulfide bond formation is required.[11] The tert-butoxycarbonylpropyl group is part of the tert-butyl (tBu) family, known for its high acid stability relative to other common groups.
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA), standard TFA cleavage | Most common and cost-effective; prone to some premature loss in acidic conditions; can lead to racemization with certain activators.[4] |
| tert-Butyl | tBu | Strong acid (e.g., Hg(OAc)₂, TFMSA); stable to standard TFA | Highly stable to acid, allowing for orthogonal strategies where the peptide is cleaved from the resin while Cys(tBu) remains protected.[12] |
| Acetamidomethyl | Acm | Iodine (forms disulfide), Hg(II) or Ag(I) salts | Stable to both TFA and piperidine; used for selective, post-synthesis disulfide bond formation.[13] |
| Diphenylmethyl | Dpm | Standard TFA (95%) | More stable than Trt to low concentrations of acid, reducing premature cleavage.[14] |
| tert-butoxycarbonylpropyl | - | Standard TFA cleavage | Similar acid lability to other t-butyl ester based groups; cleaved during the final TFA step. |
This comparison highlights that the tert-butoxycarbonylpropyl group is suitable for syntheses where the thiol group should be deprotected concurrently with the final peptide cleavage, similar to Trt or Dpm, but with stability characteristics derived from its t-butyl ester functionality.
References
- 1. Fmoc-D-Cys(tert-butoxycarnylpropyl)-OH () for sale [vulcanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. Fmoc-Cys(tBu)-OH ≥98.0% (HPLC) | 67436-13-9 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
